Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate

Description

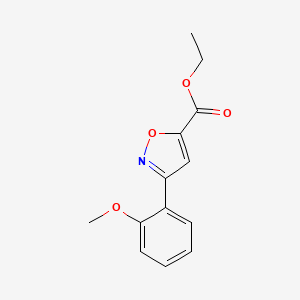

Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a 2-methoxyphenyl group and at position 5 with an ethyl carboxylate moiety. The isoxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. The 2-methoxyphenyl substituent introduces ortho-substitution effects, influencing molecular conformation and intermolecular interactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of bioactive molecules or functional materials due to its tunable reactivity and structural versatility .

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-10(14-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 |

InChI Key |

SOATVTJZXPTEGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Isoxazole Derivatives

Key Observations:

Substituent Position and Electronic Effects: The 2-methoxyphenyl group in the target compound creates ortho-substitution, leading to distinct steric interactions compared to para-substituted analogs (e.g., 4-methylphenyl or 4-fluorophenyl derivatives). This may reduce solubility in polar solvents but enhance binding specificity in biological systems .

Steric and Lipophilic Considerations: The isopropyl substituent (C₉H₁₃NO₃) significantly increases steric bulk, which could hinder crystallinity but improve catalytic activity in coordination complexes . 4-Methylphenyl analogs exhibit higher lipophilicity (logP ~2.5 estimated) compared to the methoxy-substituted compound (logP ~1.8), impacting membrane permeability in drug design .

Biological and Material Applications: Derivatives with liquid crystalline properties (e.g., 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole) highlight the role of methoxy groups in modulating phase transitions for display technologies . The ethyl carboxylate moiety common to all compounds facilitates derivatization into amides or acids, enabling diverse functionalization in medicinal chemistry .

Research Findings:

- Synthetic Utility : this compound has been identified in fragment libraries for high-throughput screening, suggesting its relevance in hit-to-lead optimization .

Q & A

Q. Table 1. Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | EtOH, 70°C, 8h | 65 | 98 | |

| Metal-Free Route | Acetonitrile, RT, 12h | 72 | 95 | |

| Microwave-Assisted | 100°C, 30min | 85 | 99 |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.35 (t, CH3), 3.85 (s, OCH3) | |

| 13C NMR | δ 161.2 (C=O), 55.8 (OCH3) | |

| IR | 1725 cm⁻¹ (ester C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.